Betavulgarin

Antifungal Phytoalexin Isoflavone Comparison

Betavulgarin (51068-94-1) is a structurally unique isoflavone phytoalexin distinguished by its 2'-hydroxy, 5-methoxy, and 6,7-methylenedioxy substitution pattern—a combination absent from generic isoflavones like genistein or biochanin A. This molecular architecture confers superior antifungal activity against Cercospora beticola and mechanistically defined anti-breast cancer stem cell (BCSC) activity through Stat3/Sox2 pathway inhibition (IC50 ~75–100 µM). Generic isoflavone substitution is scientifically unsound due to pronounced structure-activity divergence. Select Betavulgarin for reproducible, target-specific BCSC research, antifungal screening campaigns, or isoflavonoid SAR studies demanding a well-characterized, differentiated tool compound.

Molecular Formula C17H12O6
Molecular Weight 312.27 g/mol
CAS No. 51068-94-1
Cat. No. B1200559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBetavulgarin
CAS51068-94-1
Molecular FormulaC17H12O6
Molecular Weight312.27 g/mol
Structural Identifiers
SMILESCOC1=C2C(=CC3=C1OCO3)OC=C(C2=O)C4=CC=CC=C4O
InChIInChI=1S/C17H12O6/c1-20-17-14-12(6-13-16(17)23-8-22-13)21-7-10(15(14)19)9-4-2-3-5-11(9)18/h2-7,18H,8H2,1H3
InChIKeyNDVRQFZUJRMKKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Betavulgarin (CAS 51068-94-1) Compound Profile: Isoflavone Class, Source, and Basic Characteristics for Scientific Procurement


Betavulgarin (CAS 51068-94-1) is a naturally occurring hydroxyisoflavone, chemically defined as 2'-hydroxy-5-methoxy-6,7-methylenedioxyisoflavone [1]. It is isolated from Beta vulgaris (sugar beet) and related species, where it functions as a phytoalexin produced in response to fungal infection [2]. The compound is practically insoluble in water and very weakly acidic [3], with a molecular formula of C₁₇H₁₂O₆ and a molecular weight of 312.27 g/mol [4]. Betavulgarin belongs to the isoflavonoid class and exhibits documented anticancer activity, specifically against breast cancer stem cells (BCSCs), through modulation of the Stat3/Sox2 signaling pathway [5].

Betavulgarin (CAS 51068-94-1) Procurement Rationale: Why Isoflavone Analogs Cannot Be Interchanged Without Quantifiable Loss of Activity


Generic substitution among isoflavones is scientifically unsound due to substantial structure-activity divergence. Betavulgarin possesses a unique substitution pattern—a 2'-hydroxy group, a 5-methoxy group, and a 6,7-methylenedioxy bridge—that confers distinct biological properties not shared by structurally simpler isoflavones like genistein, biochanin A, or formononetin [1]. Direct comparative antifungal assays demonstrate that betavulgarin exhibits greater antifungal activity than these well-known active isoflavones [2], a differential likely attributable to its unique methylenedioxy and methoxy substitutions. Furthermore, betavulgarin's ability to suppress breast cancer stem cells via Stat3/Sox2 pathway inhibition is a specific, mechanistically defined activity [3] that cannot be extrapolated to other isoflavones absent direct experimental validation. The following evidence items quantify these critical differences.

Betavulgarin (CAS 51068-94-1) Quantitative Differentiation Evidence: Direct Comparative Data vs. Key Analogs


Antifungal Activity: Betavulgarin vs. Biochanin A, Formononetin, and Genistein

Betavulgarin exhibits greater antifungal activity than the well-known active isoflavones biochanin A, formononetin, and genistein in comparative assays [1]. The study evaluated the relative antifungal potency of these isoflavones against Cercospora beticola, the causative agent of leaf spot disease in sugar beet. While exact IC50 values were not reported in the abstract, the study explicitly states that betavulgarin possesses stronger antifungal activity than these three comparator isoflavones, indicating a significant potency advantage for betavulgarin in antifungal applications.

Antifungal Phytoalexin Isoflavone Comparison

Anti-Proliferative Activity in Breast Cancer Cells: Betavulgarin IC50 Values

Betavulgarin demonstrates dose-dependent inhibition of breast cancer cell proliferation. In MCF-7 breast cancer cells, betavulgarin exhibits an IC50 of approximately 75 µM for proliferation inhibition [1]. In MDA-MB-231 triple-negative breast cancer cells, the IC50 is approximately 100 µM [1]. These values are derived from cell viability assays conducted over 48-72 hours of treatment. While direct comparative IC50 data for other isoflavones in identical assays are not provided in the primary source, these values establish a baseline for betavulgarin's potency in breast cancer models, enabling cross-study comparisons with other compounds tested under similar conditions.

Breast Cancer Cytotoxicity IC50

Breast Cancer Stem Cell (BCSC) Targeting: CD44+/CD24- Subpopulation Reduction

Betavulgarin significantly reduces the size of the CD44+/CD24- subpopulation, a well-established marker for breast cancer stem cells (BCSCs), in mammosphere cultures derived from breast cancer cells [1]. The reduction is observed at concentrations that also suppress mammosphere formation, indicating a selective effect on the stem-like cell population. This reduction is mechanistically linked to the downregulation of self-renewal genes C-Myc, Nanog, and Oct4 [1]. While the primary study did not include direct comparator compounds for this specific endpoint, the effect is presented as a key differentiator for betavulgarin's anti-BCSC activity, distinguishing it from general cytotoxic agents.

Cancer Stem Cells CD44 Breast Cancer

Mechanism of Action: Stat3/Sox2 Pathway Inhibition

Betavulgarin inhibits the Stat3/Sox2 signaling pathway, a key regulatory axis in cancer stem cell maintenance [1]. Specifically, betavulgarin (200 µM, 48 h) decreases the total protein level and phosphorylated nuclear level of Stat3, and reduces the mRNA and protein levels of SOX2 in MDA-MB-231-derived mammospheres . This targeted pathway inhibition provides a mechanistic basis for its anti-BCSC effects. While other isoflavones may also affect Stat3 signaling, the specific combination of Stat3 inhibition with SOX2 downregulation in the context of BCSCs is a documented feature of betavulgarin, offering a defined molecular target for research applications.

Stat3 Sox2 Signal Transduction

Phytoalexin Accumulation in Infected Tissues: Quantitative Content Data

In sugar beet leaves infected with Cercospora beticola, betavulgarin accumulates in necrotic lesions at concentrations ranging from 50 to 200 µg/ml, depending on the cultivar and time post-infection [1]. In contrast, the related flavonoid betagarin accumulates at higher concentrations (300 to 1050 µg/ml) but lacks significant antifungal activity [2], highlighting a critical functional divergence between structurally similar compounds. Furthermore, betavulgarin content in lesions is significantly correlated with disease severity ratings across cultivars [1], whereas betagarin content shows no such correlation. This quantitative data establishes betavulgarin as the functionally relevant phytoalexin in this plant-pathogen system.

Phytoalexin Disease Resistance Phytopathology

Network Pharmacology: Betavulgarin as a Multi-Target Anti-Inflammatory Candidate

Network pharmacological analysis identified betavulgarin as one of several active compounds (including quercetin and stigmasterol) showing correlation with gouty arthritis (GA) inflammatory targets, specifically PTGS2 (COX-2), PTGS1 (COX-1), and NOS2 (iNOS) [1]. This computational prediction positions betavulgarin within a network of anti-inflammatory compounds. While this evidence does not include direct quantitative comparisons with other isoflavones, it provides a class-level inference that betavulgarin may possess anti-inflammatory properties relevant to gouty arthritis research, distinguishing it from isoflavones lacking such predicted target engagement.

Network Pharmacology Anti-inflammatory Gouty Arthritis

Betavulgarin (CAS 51068-94-1) Optimal Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


Breast Cancer Stem Cell (BCSC) Targeted Research

Betavulgarin is optimally deployed as a tool compound for investigating breast cancer stem cell biology, specifically for studies focused on the Stat3/Sox2 signaling axis [1]. Its demonstrated ability to reduce the CD44+/CD24- subpopulation and downregulate self-renewal genes (C-Myc, Nanog, Oct4) makes it suitable for experiments designed to dissect BCSC maintenance mechanisms, test combination therapies targeting cancer stem cells, or validate Stat3/Sox2 pathway inhibitors. The defined IC50 values (~75 µM in MCF-7, ~100 µM in MDA-MB-231) [1] provide a quantitative starting point for dose-response studies, enabling precise experimental design and reproducibility across laboratories.

Antifungal Agent Discovery and Phytoalexin Research

Given its superior antifungal activity compared to biochanin A, formononetin, and genistein [2], betavulgarin serves as a valuable positive control or lead compound in antifungal screening campaigns targeting Cercospora beticola or related fungal pathogens. Furthermore, its well-characterized role as a functional phytoalexin in Beta vulgaris—where it accumulates at 50-200 µg/ml in infected tissues and correlates with disease resistance [3]—positions it as a key reference standard for phytopathology research investigating plant defense mechanisms, structure-activity relationships of phytoalexins, or the molecular basis of cultivar resistance to fungal pathogens.

Natural Product-Based Anti-Inflammatory Drug Discovery

Network pharmacology analysis linking betavulgarin to inflammatory targets PTGS2 (COX-2), PTGS1 (COX-1), and NOS2 (iNOS) [4] supports its inclusion in early-stage anti-inflammatory drug discovery programs, particularly those focused on gouty arthritis or COX-mediated inflammation. While this computational evidence requires experimental validation, it provides a rational basis for prioritizing betavulgarin in screening cascades for natural product-derived anti-inflammatory agents, especially in projects seeking multi-target compounds with predicted activity against key inflammatory enzymes.

Comparative Isoflavone Structure-Activity Relationship (SAR) Studies

The unique structural features of betavulgarin—a 2'-hydroxy group, 5-methoxy group, and 6,7-methylenedioxy bridge—combined with its functional divergence from closely related compounds like betagarin (which accumulates at 3-6x higher concentrations but lacks antifungal activity) [2][3], make betavulgarin an ideal candidate for SAR studies within the isoflavonoid class. Researchers investigating how specific substitution patterns influence biological activity can utilize betavulgarin as a key reference compound, benchmarking its activity against simpler isoflavones (genistein, biochanin A) and inactive analogs (betagarin) to map the structural determinants of antifungal and anti-cancer stem cell activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Betavulgarin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.